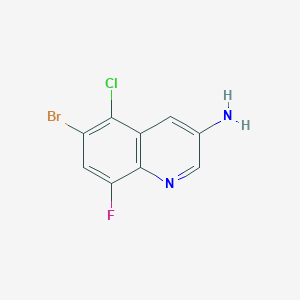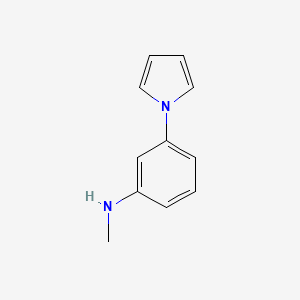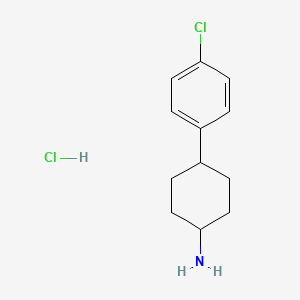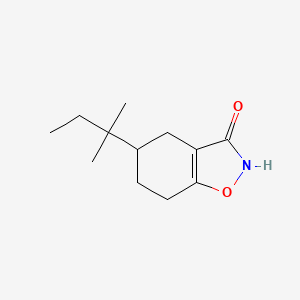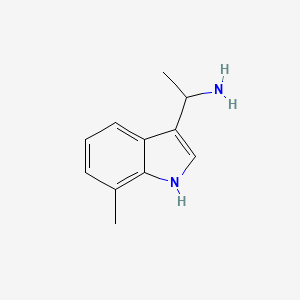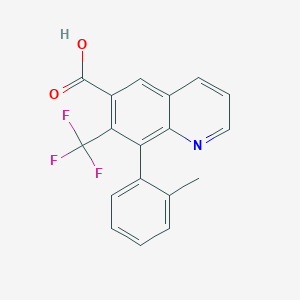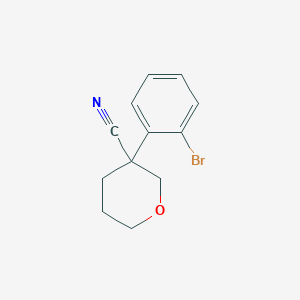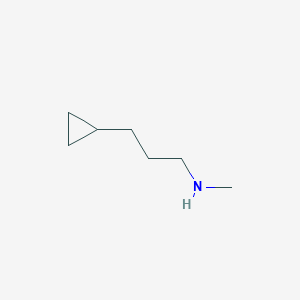
(3-Cyclopropylpropyl)(methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Cyclopropylpropyl)(methyl)amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to carbon atoms. This particular compound features a cyclopropyl group attached to a propyl chain, which is further connected to a methylamine group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
The synthesis of (3-Cyclopropylpropyl)(methyl)amine can be achieved through several methods. One common approach is reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent. For instance, the reaction of cyclopropylpropyl ketone with methylamine in the presence of sodium cyanoborohydride can yield this compound . Industrial production methods often involve similar reductive amination processes, optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
(3-Cyclopropylpropyl)(methyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkyl halides for substitution reactions
Applications De Recherche Scientifique
(3-Cyclopropylpropyl)(methyl)amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: This compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (3-Cyclopropylpropyl)(methyl)amine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in reactions that form new bonds with electrophilic centers. The pathways involved often include the formation of imines or enamines, which can further react to produce a variety of products .
Comparaison Avec Des Composés Similaires
(3-Cyclopropylpropyl)(methyl)amine can be compared with other similar compounds such as:
Methylamine: A simpler amine with a single methyl group attached to the nitrogen.
Cyclopropylamine: Contains a cyclopropyl group directly attached to the nitrogen.
Propylamine: Features a straight-chain propyl group attached to the nitrogen. The uniqueness of this compound lies in its combination of a cyclopropyl group and a propyl chain, which imparts distinct chemical properties and reactivity .
Propriétés
Formule moléculaire |
C7H15N |
|---|---|
Poids moléculaire |
113.20 g/mol |
Nom IUPAC |
3-cyclopropyl-N-methylpropan-1-amine |
InChI |
InChI=1S/C7H15N/c1-8-6-2-3-7-4-5-7/h7-8H,2-6H2,1H3 |
Clé InChI |
YFAFLQKWXGLPJA-UHFFFAOYSA-N |
SMILES canonique |
CNCCCC1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane](/img/structure/B13233655.png)
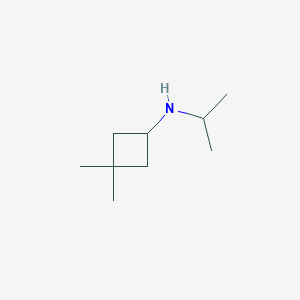
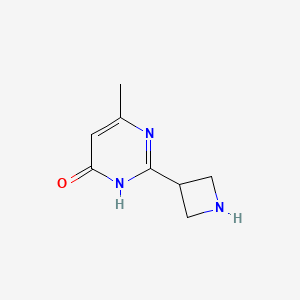
![5-[(2R,6S)-2,6-Dimethylpiperidin-1-yl]piperidine-3-carboxylic acid](/img/structure/B13233682.png)
![3-[(1H-Imidazol-4-yl)methyl]benzaldehyde](/img/structure/B13233685.png)
